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Compound of Interest

Compound Name: Diisopropyl xanthogen disulfide

Cat. No.: B1670633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of diisopropyl xanthogen disulfide. It is designed to assist researchers, scientists, and

professionals in drug development in understanding and applying nuclear magnetic resonance

(NMR), infrared (IR), and gas chromatography-mass spectrometry (GC-MS) techniques for the

characterization of this compound.

Data Presentation
The following tables summarize the quantitative data obtained from the spectroscopic analysis

of diisopropyl xanthogen disulfide.

Table 1: ¹H NMR Spectral Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

1.399-1.415 Doublet 12H 2 x -CH(CH₃)₂

5.662-5.724 Multiplet 2H 2 x -CH(CH₃)₂

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data
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Chemical Shift (ppm) Assignment

21.3 -CH(CH₃)₂

82.5 -CH(CH₃)₂

210.5 C=S

Solvent: CDCl₃

Table 3: IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Assignment

2980 Strong C-H stretch (sp³)

1255 Strong C-O stretch

1045 Strong C=S stretch

~540 Weak S-S stretch

Table 4: GC-MS Fragmentation Data
m/z Interpretation

271 [M+H]⁺ (Molecular Ion)

High-Resolution Mass Spectrometry (HRMS-ESI) has determined the MH⁺ to be 270.9948,

corresponding to the molecular formula C₈H₁₄O₂S₄.[1]

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon skeleton of diisopropyl xanthogen disulfide.

Methodology:
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Sample Preparation: A sample of diisopropyl xanthogen disulfide is dissolved in

deuterated chloroform (CDCl₃).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

A standard pulse sequence is used to acquire the proton spectrum.

The spectral width is set to encompass all expected proton resonances.

Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in

singlet peaks for each unique carbon atom.

A sufficient number of scans and a suitable relaxation delay are used to ensure accurate

integration and observation of all carbon signals.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H

and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in diisopropyl xanthogen disulfide.

Methodology:

Sample Preparation: As diisopropyl xanthogen disulfide is a crystalline solid, the

Attenuated Total Reflectance (ATR) technique is employed. A small amount of the crystalline

sample is placed directly onto the ATR crystal.

Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory is used.

Data Acquisition:
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A background spectrum of the clean, empty ATR crystal is recorded.

The sample is brought into firm contact with the crystal.

The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Multiple scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of diisopropyl
xanthogen disulfide.

Methodology:

Sample Preparation: A dilute solution of diisopropyl xanthogen disulfide is prepared in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source is used.

GC Separation:

A capillary column suitable for the analysis of organosulfur compounds is installed.

The oven temperature is programmed to start at a low temperature and ramp up to a

higher temperature to ensure good separation.

Helium is typically used as the carrier gas.

MS Detection:

The mass spectrometer is operated in full scan mode to detect all fragment ions within a

specified mass range.

The electron energy is typically set to 70 eV.
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Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the

compound. The mass spectrum corresponding to the chromatographic peak is examined to

identify the molecular ion and characteristic fragment ions.

Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of

diisopropyl xanthogen disulfide.
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Caption: Workflow for the spectroscopic analysis of diisopropyl xanthogen disulfide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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